molecular formula C18H25N3O5S B2802794 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide CAS No. 872880-95-0

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide

Cat. No.: B2802794
CAS No.: 872880-95-0
M. Wt: 395.47
InChI Key: SIPRNKRSQCQEHY-UHFFFAOYSA-N
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Description

This product, N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide (CAS 872880-95-0 ), is a high-purity chemical compound supplied for non-human research applications . With a molecular formula of C18H25N3O5S and a molecular weight of 395.47 g/mol, this complex organic molecule features a 1,3-oxazinan ring core structure integrated with a benzenesulfonyl group and an N-cyclopentyl ethanediamide side chain . Compounds within this structural family, particularly benzenesulfonamide and benzenesulphonohydrazide derivatives, have demonstrated significant promise in early-stage pharmaceutical research for their potential antitumor properties . Research into analogs highlights their potential as kinase inhibitors, with some derivatives exhibiting selective cytotoxicity against various cancer cell lines, including renal adenocarcinoma, liver cancer, and squamous cell carcinoma of the lung . Furthermore, structurally similar benzenesulfonamide analogs have been investigated for their ability to interact with key oncological targets, such as the receptor tyrosine kinase TrkA, which plays a critical role in cell growth and survival pathways in cancers like glioblastoma . The presence of the cyclopropyl group is a notable feature in drug design, often used to improve metabolic stability and optimize physicochemical properties . This makes this compound a valuable scaffold for researchers in medicinal chemistry exploring new agents in oncology and other therapeutic areas. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c22-17(18(23)20-14-7-4-5-8-14)19-13-16-21(11-6-12-26-16)27(24,25)15-9-2-1-3-10-15/h1-3,9-10,14,16H,4-8,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPRNKRSQCQEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 1,3-oxazinan-2-ylmethylamine to form the intermediate, which is then reacted with cyclopentyloxamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Substituent Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₁₉H₂₅N₃O₅S 431.49 g/mol Benzenesulfonyl, cyclopentyl Ethanediamide linker -
N'-{[3-(4-Fluorobenzenesulfonyl)-...]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 g/mol 4-Fluorobenzenesulfonyl, isobutyl Enhanced electronegativity
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C₁₃H₁₈N₆O₂S 346.39 g/mol Tosyl, azide groups High reactivity for click chemistry
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride C₁₀H₉ClN₂O₂S 256.71 g/mol Pyrazole ring, sulfonyl chloride Precursor for sulfonamide synthesis

Key Observations :

  • Azide-containing derivatives () prioritize reactive functional groups over ethanediamide linkers, favoring applications in bioconjugation.
  • Sulfonyl chlorides () serve as intermediates for synthesizing benzenesulfonyl derivatives via nucleophilic substitution.

Ring System Comparisons

  • 1,3-Oxazinan-2-yl vs. Benzimidazole : The benzimidazole core in ’s compound (e.g., 3o and 3p) incorporates a sulfinyl group and morpholine-propoxy chain, enabling proton pump inhibition . In contrast, the target compound’s oxazinan ring may confer conformational flexibility for target binding.

Notes

Data Limitations : Direct experimental data (e.g., crystallographic, pharmacological) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.

Synthesis Recommendations : Utilize sulfonyl chloride intermediates () and substitution protocols () for scalable synthesis.

Structural Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving stereochemistry and validating synthetic products.

Future Directions : Evaluate the target compound’s bioactivity against sulfonyl-containing benchmarks (e.g., ) and optimize substituents for target specificity.

Q & A

Q. What are the critical steps in synthesizing N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1: Formation of the oxazinan ring via cyclization of a sulfonamide intermediate under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Step 2: Alkylation of the oxazinan nitrogen with a bromomethyl-cyclopentyl group, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
  • Step 3: Coupling the cyclopentylamine moiety via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
    Optimization: Adjust solvent polarity (acetonitrile vs. THF) and stoichiometric ratios (1:1.2 for amine:acylating agent) to improve yield (>75%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • HPLC-MS: Quantify purity and detect impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
  • NMR Spectroscopy: Confirm regiochemistry of the oxazinan ring (δ 3.8–4.2 ppm for CH₂-SO₂) and cyclopentyl group (δ 1.5–2.0 ppm for cyclopentane protons) .
  • FT-IR: Validate sulfonyl (1350–1160 cm⁻¹ for S=O) and amide (1650–1680 cm⁻¹ for C=O) functionalities .

Advanced Research Questions

Q. How does the benzenesulfonyl group influence the compound’s binding affinity to biological targets?

The benzenesulfonyl moiety enhances target interaction through:

  • Hydrogen bonding: Sulfonyl oxygen atoms form H-bonds with active-site residues (e.g., serine or lysine in enzymes) .
  • Hydrophobic interactions: The aromatic ring stabilizes binding in hydrophobic pockets, as observed in analogues with IC₅₀ values <10 µM against kinases .
    Methodological Insight: Competitive binding assays (e.g., fluorescence polarization) paired with molecular docking (AutoDock Vina) can map interaction sites .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects: Temperature-dependent NMR (25–60°C) identifies conformational exchange in the oxazinan ring, which may cause peak splitting .
  • Isotopic Labeling: Synthesize deuterated analogues (e.g., CD₃CN solvent) to simplify complex coupling patterns in the cyclopentyl region .
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguities in regiochemistry and confirms stereochemical assignments .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Variable Substituents: Synthesize derivatives with modified sulfonyl groups (e.g., 4-fluoro or 3-methyl substitution) to assess impact on solubility and target selectivity .
  • Pharmacokinetic Profiling: Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to correlate structural changes with oral bioavailability .
  • Data Analysis: Apply multivariate regression models (e.g., PLS) to identify key descriptors (logP, polar surface area) driving activity .

Methodological Challenges

Q. What experimental designs mitigate degradation during in vitro pharmacological testing?

  • Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Add antioxidants (e.g., ascorbic acid) if oxidation is observed .
  • Serum Compatibility: Pre-incubate with fetal bovine serum (10% v/v) to assess protein-binding effects on activity .

Q. How can in silico modeling predict off-target interactions for this compound?

  • Target Profiling: Use SwissTargetPrediction or SEA databases to rank potential off-targets (e.g., GPCRs, ion channels) .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability to unintended targets .

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